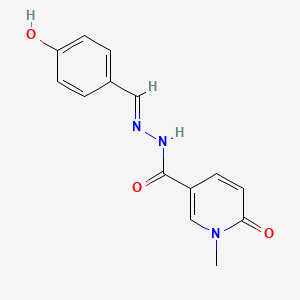![molecular formula C20H22N2O3 B6130864 2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6130864.png)
2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FMPD, and it has been studied extensively for its ability to modulate the activity of certain receptors in the brain.
Mechanism of Action
The exact mechanism of action of FMPD is not fully understood. However, it is believed that FMPD binds to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding enhances the activity of the receptor, which in turn modulates various signaling pathways in the cell. These signaling pathways are thought to be involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
FMPD has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to modulate the activity of the sigma-1 receptor, FMPD has also been shown to modulate the activity of other receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. These effects may have implications for the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMPD is its ability to selectively modulate the activity of the sigma-1 receptor. This selectivity may reduce the risk of side effects associated with non-specific receptor modulation. However, one of the main limitations of FMPD is its relatively low potency. This may make it difficult to achieve therapeutic effects at clinically relevant doses.
Future Directions
There are several future directions for research on FMPD. One area of focus is the development of more potent analogs of FMPD that may have greater therapeutic potential. Another area of focus is the investigation of the role of the sigma-1 receptor in various disease states, and the potential therapeutic implications of modulating this receptor. Additionally, further research is needed to fully understand the mechanism of action of FMPD, and to identify other receptors and signaling pathways that may be modulated by this compound.
Synthesis Methods
The synthesis of FMPD involves the reaction of 3-furancarboxaldehyde with 2-(2-methoxyphenyl)-1-pyrrolidine and 5-methyl-1,3-oxazole in the presence of a base catalyst. The resulting product is a white powder that can be purified through recrystallization.
Scientific Research Applications
FMPD has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of FMPD is its ability to modulate the activity of the sigma-1 receptor. This receptor is involved in a wide range of physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. FMPD has been shown to enhance the activity of the sigma-1 receptor, which may have therapeutic implications for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and depression.
Properties
IUPAC Name |
2-(furan-3-yl)-4-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-17(21-20(25-14)15-9-11-24-13-15)12-22-10-5-7-18(22)16-6-3-4-8-19(16)23-2/h3-4,6,8-9,11,13,18H,5,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKWJBOGWZUHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=COC=C2)CN3CCCC3C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)
![N-benzyl-3-{[(2-hydroxypropyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6130786.png)


![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6130806.png)
![N-(2-fluorobenzyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6130810.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B6130856.png)
![N-allyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6130866.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide](/img/structure/B6130868.png)
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)
![1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B6130881.png)
